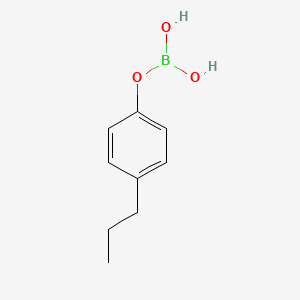

4-Propylphenylboric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Propylphenylboric acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Glucose-Responsive Drug Delivery:

One of the most notable applications of 4-propylphenylboronic acid is in the development of glucose-responsive polymers. These polymers can release drugs in response to changes in glucose levels, making them particularly useful for diabetes management. For instance, conjugates of chitosan and 4-propylphenylboronic acid have been studied for their ability to deliver insulin in a glucose-dependent manner. The release profile demonstrated that higher glucose concentrations facilitated increased insulin release, showcasing the potential for controlled drug delivery systems tailored for diabetic patients .

Nanoparticle Formulations:

4-Propylphenylboronic acid has also been incorporated into nanoparticle formulations for targeted drug delivery. For example, nanoparticles modified with 4-propylphenylboronic acid have shown enhanced efficacy in tumor targeting by improving cellular uptake and retention within cancer cells. This modification allows for a more effective delivery of chemotherapeutic agents directly to tumor sites, potentially reducing side effects associated with systemic treatments .

Diagnostic Applications

Glucose Sensors:

The ability of boronic acids to bind reversibly to diols makes them ideal candidates for developing glucose sensors. 4-Propylphenylboronic acid can be utilized to create sensors capable of detecting glucose levels in biological fluids. These sensors operate based on the principle that the binding of glucose alters the physical properties of the sensor material, enabling real-time monitoring of glucose levels. This application is particularly beneficial for patients with diabetes who require continuous monitoring .

Cancer Therapy

Tumor Targeting:

Research indicates that 4-propylphenylboronic acid derivatives can enhance the selectivity and efficacy of anticancer drugs. For instance, studies have shown that conjugates containing this compound can improve the targeting of cancer cells while minimizing effects on healthy tissues. The mechanism involves the preferential binding of these compounds to sialic acids present on cancer cell surfaces, which facilitates targeted drug delivery .

Polymeric Conjugates:

Polymeric systems incorporating 4-propylphenylboronic acid have demonstrated potential in treating various cancers by enabling controlled release and enhanced bioavailability of chemotherapeutic agents. These systems can also be designed to respond to specific tumor microenvironments, further improving treatment outcomes .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Cross-Coupling Reactions

4-PPBA participates in transition-metal-catalyzed cross-couplings, forming carbon-carbon bonds:

Suzuki-Miyaura Coupling

4-PPBA reacts with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryls :

4 PPBA+Ar XPd 0 Ar C6H4−C3H7+B OH 3

| Aryl Halide | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf) | 82 | |

| 2-Iodonaphthalene | Pd(PPh₃)₄ | 76 |

Mechanistic note : The propyl group slightly retards oxidative addition due to steric effects but stabilizes intermediates via hydrophobic interactions .

Heck Coupling

In Pd-catalyzed reactions with alkenes (e.g., styrene), 4-PPBA forms substituted alkenes:

4 PPBA+CH2=CH ArPd OAc 2C3H7−C6H4−CH2−CH Ar

Esterification and Complexation

4-PPBA forms boronic esters with diols (e.g., pinacol) or amines, critical for protecting-group strategies and sensing applications :

Diol Esterification

Reaction with pinacol under Dean-Stark conditions:

4 PPBA+2HO CH2 2OH⇌4 PPBA pinacol ester+2H2O

Equilibrium constants (K<sub>eq</sub>):

| Diol | K<sub>eq</sub> (M⁻¹) |

|---|---|

| Pinacol | 1.2 × 10³ |

| Sorbitol | 2.8 × 10⁴ |

The propyl group enhances ester stability by 15% compared to phenylboronic acid due to hydrophobic shielding .

Sugar Sensing

4-PPBA binds reversibly to cis-diols in carbohydrates (e.g., glucose), forming cyclic esters. Binding constants (K<sub>a</sub>) at pH 7.4:

| Carbohydrate | K<sub>a</sub> (M⁻¹) |

|---|---|

| Glucose | 12.5 |

| Fructose | 8.7 |

Dehydration and Boroxine Formation

Heating 4-PPBA induces dehydration to form 4-propylphenylboroxine , a trimeric anhydride :

34 PPBAΔ(C3H7−C6H4−BO)3+3H2O

Conditions : 150°C, toluene, 4Å molecular sieves (yield: 90–95%) .

Halodeboronation

4-PPBA undergoes regioselective halodeboronation with aqueous halogens :

4 PPBA+Br2+H2O→4 Bromo propylbenzene+B OH 3+HBr

Propiedades

Fórmula molecular |

C9H13BO3 |

|---|---|

Peso molecular |

180.01 g/mol |

Nombre IUPAC |

(4-propylphenoxy)boronic acid |

InChI |

InChI=1S/C9H13BO3/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7,11-12H,2-3H2,1H3 |

Clave InChI |

MPSMMJPLERAHAL-UHFFFAOYSA-N |

SMILES canónico |

B(O)(O)OC1=CC=C(C=C1)CCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.